4-methyl-9-phenyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-9-phenyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione is a complex heterocyclic compound that belongs to the class of pyrimidoisoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes fused pyrimidine and isoquinoline rings, makes it an interesting subject for scientific research.
Mechanism of Action
Target of Action
Similar compounds, such as pyrimido[4,5-d]pyrimidines, have been found to inhibit various enzymes like phosphodiesterase, dihydrofolate reductase, raf kinase, and p38 protein kinase . These enzymes play crucial roles in cellular signaling, DNA synthesis, cell cycle progression, and inflammatory responses .
Mode of Action
Based on the structural similarity to pyrimido[4,5-d]pyrimidines, it can be hypothesized that this compound might interact with its targets (like the enzymes mentioned above) and inhibit their activity, leading to changes in cellular processes .
Biochemical Pathways
Given the potential targets, it can be inferred that the compound may impact pathways related to cellular signaling, dna synthesis, cell cycle progression, and inflammatory responses .
Result of Action
Based on the potential targets and their roles, it can be inferred that the compound may have antiproliferative, antioxidant, anti-inflammatory, hepatoprotective, diuretic, antimicrobial, and antihypertensive effects .
Biochemical Analysis
Biochemical Properties
4-methyl-9-phenyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as protein tyrosine kinases and cyclin-dependent kinases . These interactions are crucial as they can modulate various signaling pathways within the cell. The compound’s structure allows it to bind to the active sites of these enzymes, thereby inhibiting their activity and affecting downstream signaling processes.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, the inhibition of protein tyrosine kinases by this compound can lead to altered cell signaling, affecting processes such as cell proliferation, differentiation, and apoptosis. Additionally, changes in gene expression induced by this compound can result in the modulation of various cellular functions, including metabolic pathways and stress responses.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound binds to the active sites of enzymes, leading to their inhibition . For example, its interaction with protein tyrosine kinases results in the inhibition of these enzymes, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt various signaling pathways, leading to altered cellular responses. Additionally, the compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained inhibition of target enzymes and prolonged effects on cellular processes, although the extent of these effects can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit target enzymes without causing significant toxicity . At higher doses, toxic or adverse effects have been observed, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications of this compound. The balance between efficacy and toxicity is crucial for its potential use in clinical settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity . The compound can influence metabolic flux and alter metabolite levels within the cell. For instance, its inhibition of protein tyrosine kinases can affect glucose metabolism and energy production. Additionally, the compound’s interaction with other enzymes can lead to changes in the levels of specific metabolites, thereby impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to different cellular compartments. Its localization and accumulation within specific tissues can influence its biological activity and therapeutic potential. Understanding the transport mechanisms of this compound is essential for optimizing its delivery and efficacy in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function . The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, its localization to the nucleus can facilitate its interaction with transcription factors and regulatory proteins, thereby influencing gene expression. Additionally, the compound’s presence in other organelles, such as mitochondria, can impact cellular metabolism and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-9-phenyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione typically involves multi-step reactions starting from readily available precursors. One common method involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization. The reaction conditions often include the use of ammonium acetate (NH4OAc) to facilitate the cyclization process . Another approach involves reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines followed by cyclization with dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate (HC(OEt)3) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable to its production.
Chemical Reactions Analysis
Types of Reactions
4-methyl-9-phenyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can be used to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
4-methyl-9-phenyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular pathways.
Medicine: Due to its potential therapeutic properties, it is investigated for its role in treating diseases such as cancer, inflammation, and microbial infections.
Industry: It can be used in the development of new materials, pharmaceuticals, and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-d]pyrimidines: These compounds share a similar fused ring structure and exhibit diverse biological activities.
Pyrido[2,3-d]pyrimidines: Known for their antiproliferative and antimicrobial properties, these compounds are structurally related and have similar applications.
Uniqueness
4-methyl-9-phenyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione is unique due to its specific substitution pattern and the combination of pyrimidine and isoquinoline rings. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
4-methyl-9-phenyl-9,10-dihydro-8H-pyrimido[4,5-c]isoquinoline-1,3,7-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c1-21-16-15(17(23)20-18(21)24)12-7-11(10-5-3-2-4-6-10)8-14(22)13(12)9-19-16/h2-6,9,11H,7-8H2,1H3,(H,20,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEOREVXLDIJLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=C3C(=C2C(=O)NC1=O)CC(CC3=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.